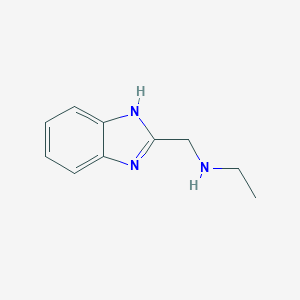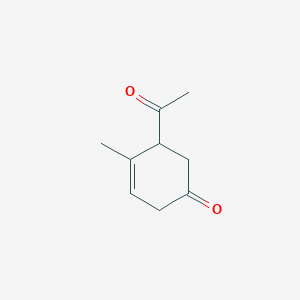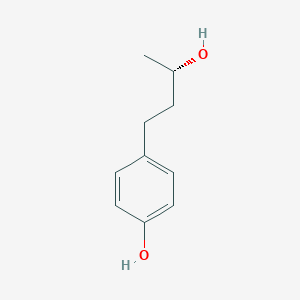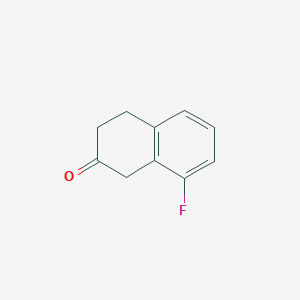
(1R,3R)-3-Phenylisochroman-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-Phenylisochroman-1-ol is a chiral compound belonging to the class of isochromans. Isochromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of a phenyl group and a hydroxyl group in its structure makes this compound an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Phenylisochroman-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenyl-substituted dihydroxy compound, which undergoes cyclization in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isochroman ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-3-Phenylisochroman-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Formation of dihydro derivatives with reduced aromaticity.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(1R,3R)-3-Phenylisochroman-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,3R)-3-Phenylisochroman-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochroman: Lacks the hydroxyl group, resulting in different reactivity and applications.
(1R,3R)-3-phenyl-3,4-dihydro-1H-isoquinoline: Contains a nitrogen atom in place of the oxygen atom, leading to distinct chemical properties.
(1R,3R)-3-phenyl-3,4-dihydro-1H-isoindole:
Uniqueness
(1R,3R)-3-Phenylisochroman-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Numéro CAS |
153396-47-5 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol |
InChI |
InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
Clé InChI |
YHVDJDASXIMISF-HUUCEWRRSA-N |
SMILES |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
SMILES isomérique |
C1[C@@H](O[C@H](C2=CC=CC=C21)O)C3=CC=CC=C3 |
SMILES canonique |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
Synonymes |
1H-2-Benzopyran-1-ol,3,4-dihydro-3-phenyl-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



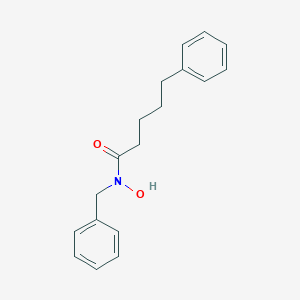
![(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B142892.png)





